2-(3,4-Dichlorophenyl)-2-(1-piperidyl)acetonitrile
Description
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-2-piperidin-1-ylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2/c14-11-5-4-10(8-12(11)15)13(9-16)17-6-2-1-3-7-17/h4-5,8,13H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHKLHOAZHUHFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C#N)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-2-(1-piperidyl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzyl chloride and piperidine.
Reaction: The 3,4-dichlorobenzyl chloride undergoes a nucleophilic substitution reaction with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of Intermediate: This reaction forms an intermediate, 2-(3,4-dichlorophenyl)-2-(1-piperidyl)ethanol.
Dehydration: The intermediate is then dehydrated using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-2-(1-piperidyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Synthetic Intermediate in Drug Development
The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its utility in the preparation of optically pure arylalkyl amines, which are important in developing neurokinin receptor antagonists. These antagonists have potential applications in treating conditions related to pain and inflammation .
Table 1: Synthetic Applications of 2-(3,4-Dichlorophenyl)-2-(1-piperidyl)acetonitrile
| Application Area | Description |
|---|---|
| Neurokinin Antagonists | Used to synthesize compounds that inhibit neurokinin receptors, aiding in pain management. |
| Arylalkyl Amines | Acts as an intermediate for creating optically pure arylalkyl amines for various therapeutic uses. |
Biological Activities
Recent studies have highlighted the compound's biological activities, including anti-inflammatory and anticancer properties. Research indicates that derivatives of this compound can exhibit significant cytotoxic effects against various cancer cell lines, showcasing its potential as an antitumor agent .
Case Study: Antitumor Activity
A study evaluated the cytotoxic effects of several derivatives of this compound on human squamous cell carcinoma lines. The findings demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing non-malignant cells, suggesting a promising therapeutic profile .
Pharmacological Potential
The pharmacological implications of this compound extend to its role in modulating various biological pathways. Its derivatives have been explored for their ability to inhibit acid ceramidase (AC), an enzyme involved in sphingolipid metabolism, which is crucial for maintaining cellular homeostasis and regulating apoptosis .
Table 2: Pharmacological Properties
| Property | Description |
|---|---|
| AC Inhibition | Compounds derived from this structure have shown promise as AC inhibitors, which may help in treating sphingolipid-mediated disorders. |
| Cytotoxicity | Demonstrated selective cytotoxic effects against cancer cells in vitro. |
Future Directions and Research Opportunities
The ongoing research into this compound suggests several avenues for future exploration:
- Optimization of Derivatives : Further structural modifications could enhance its pharmacological profiles and reduce toxicity.
- Clinical Trials : Investigating the efficacy and safety of these compounds in clinical settings could pave the way for new therapeutic agents.
- Mechanistic Studies : Understanding the precise mechanisms through which these compounds exert their effects will aid in rational drug design.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-2-(1-piperidyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Dichlorophenylacetonitrile Derivatives
- 2-(2,4-Dichlorophenyl)acetonitrile (CAS: 140-53-4): Differs in the position of chlorine atoms (2,4 vs. 3,4 substitution), leading to altered electronic effects and reactivity. This analog is less sterically hindered, favoring nucleophilic substitutions .
- 3,4-Dichlorophenylacetonitrile (CAS: 3215-64-3): Shares the 3,4-dichlorophenyl group but lacks the piperidine moiety, resulting in reduced basicity and solubility in polar solvents .
Piperidine-Containing Analogs
- BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide): Features a pyrrolidine ring instead of piperidine and an ethylamine linker. BD 1008 exhibits higher σ-receptor affinity due to its charged tertiary amine group .
- BD 1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide): Replaces piperidine with a dimethylamino group, reducing steric bulk but increasing hydrophilicity .
Acrylonitrile Derivatives
- (Z)-3-(3-chlorophenyl)-2-(3,4-dichlorophenyl)acrylonitrile (29) : Synthesized from 2-(3,4-dichlorophenyl)acetonitrile and 3-chlorobenzaldehyde. The addition of a chlorophenyl group at the β-position enhances planarity and π-π stacking interactions, improving cytotoxic activity .
Physicochemical and Reactivity Differences
Biological Activity
2-(3,4-Dichlorophenyl)-2-(1-piperidyl)acetonitrile is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive understanding of its potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzaldehyde with piperidine derivatives. Various synthetic routes have been explored to optimize yield and purity, often employing methods such as nucleophilic substitution and condensation reactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, an in vitro evaluation revealed that certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against various pathogens, indicating strong antibacterial activity . Furthermore, compounds derived from this scaffold showed significant biofilm inhibition against Staphylococcus aureus and Staphylococcus epidermidis.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated through its ability to inhibit cyclooxygenase (COX) enzymes. Preliminary results indicated that some derivatives effectively suppressed COX-1 and COX-2 activities, with IC50 values comparable to established anti-inflammatory drugs like diclofenac . This suggests a promising avenue for developing new anti-inflammatory agents based on this compound.
Cytotoxicity Against Cancer Cells
The cytotoxic effects of this compound have also been evaluated in various cancer cell lines. Notably, compounds related to this compound demonstrated submicromolar CC50 values against neoplastic cells such as Ca9-22 and HSC-4, indicating potent cytotoxic activity . The structure-activity relationship studies revealed that specific substitutions on the phenyl ring significantly enhanced cytotoxic potency.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Chlorine Substituents : The presence of chlorine atoms at the 3 and 4 positions on the phenyl ring enhances both antimicrobial and anti-inflammatory activities.
- Piperidine Ring : The piperidine moiety contributes significantly to the compound's interaction with biological targets, influencing both potency and selectivity.
- Functional Groups : Variations in functional groups attached to the piperidine or phenyl rings can modulate the pharmacological profile, affecting solubility and bioavailability.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Anticancer Studies : In a study focusing on squamous cell carcinoma, derivatives showed selective toxicity toward cancer cells while sparing normal cells, demonstrating their potential for targeted cancer therapy .
- Anti-inflammatory Research : Another study assessed the impact of these compounds on inflammatory markers in vitro, revealing significant reductions in COX-2 expression levels compared to controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
